molecular formula C5H7BrN4O B1270007 4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide CAS No. 512809-81-3

4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B1270007
CAS No.: 512809-81-3
M. Wt: 219.04 g/mol
InChI Key: COLPSAPAKXEHAJ-UHFFFAOYSA-N
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Description

4-Bromo-1-Methyl-1H-Pyrazole-5-Carbohydrazide is a high-purity chemical reagent designed for advanced pharmaceutical and medicinal chemistry research. This compound belongs to the pyrazole class of heterocycles, a scaffold renowned for its significant versatility and prominent role in the design of cancer therapies . Pyrazole derivatives are extensively utilized in the development of various protein kinase inhibitors and have shown compelling potential as apoptosis-inducing agents in cancer cell lines . Specifically, structural analogs based on the pyrazole-carbohydrazide template have demonstrated potent pro-apoptotic effects in scientific studies, for instance, triggering cell death in A549 lung carcinoma cells . The presence of the bromo substituent and the carbohydrazide functional group on the pyrazole core makes this molecule a valuable and versatile synthetic intermediate. These functional groups allow for further chemical modifications via cross-coupling reactions and condensation reactions, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies and to develop novel bioactive molecules . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-bromo-2-methylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4O/c1-10-4(5(11)9-7)3(6)2-8-10/h2H,7H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLPSAPAKXEHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101200222
Record name 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512809-81-3
Record name 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512809-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Pathway

  • Formation of the Pyrazole Core : A diketone or keto-ester precursor undergoes cyclization with hydrazine hydrate. For example, 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester can be hydrolyzed to the carboxylic acid and subsequently converted to the carbohydrazide.
  • Functionalization : Introduce the bromo and methyl groups via electrophilic substitution or alkylation during or after cyclization.

Example Protocol

  • React 3-oxopentanedioic acid with methylhydrazine in acetic acid at 60°C to form the pyrazole ring.
  • Brominate the pyrazole at position 4 using N-bromosuccinimide (NBS) in dimethylformamide (DMF).
  • Convert the carboxylic acid to carbohydrazide using hydrazine hydrate.

Key Considerations

  • Catalysts : Ferric chloride (FeCl₃) in acetic acid accelerates cyclization.
  • Yield : Multi-step sequences may result in moderate overall yields (40–60%) due to competing side reactions.

Functionalization of Pre-Formed Pyrazole Derivatives

This method involves modifying a pre-assembled pyrazole scaffold to introduce the carbohydrazide group. For instance, 4-bromo-1-methyl-1H-pyrazole (CAS 15803-02-8) can be functionalized at position 5 via lithiation followed by carboxylation and subsequent hydrazination.

Reaction Steps

  • Lithiation-Carboxylation :
    • Treat 4-bromo-1-methyl-1H-pyrazole with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF).
    • Quench with carbon dioxide to form the carboxylic acid.
  • Hydrazination : Convert the carboxylic acid to carbohydrazide as described in Section 1.

Key Considerations

  • Temperature Control : Lithiation requires strict低温 conditions (−78°C) to avoid side reactions.
  • Yield : Reported yields for similar carboxylation reactions range from 50–70%.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Yield Range
Hydrazination of Acid Simple, one-step reaction Requires pure carboxylic acid precursor 60–85%
Cyclocondensation Builds complex scaffolds in one pot Multi-step, moderate yields 40–60%
Functionalization Flexible for late-stage modification Requires specialized reagents (e.g., LDA) 50–70%

Optimization Strategies and Challenges

  • Purification Challenges : The hygroscopic nature of hydrazides complicates isolation. Anhydrous conditions and high-vacuum drying are recommended.
  • Bromination Selectivity : Direct bromination of pyrazoles often requires directing groups or careful control of electrophilic conditions to achieve regioselectivity.
  • Catalyst Efficiency : FeCl₃ in acetic acid improves cyclization kinetics but may necessitate post-reaction neutralization.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide has been explored for its potential pharmacological activities. Research indicates that derivatives of pyrazole compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the synthesis and biological evaluation of various pyrazole derivatives, including 4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide. The results demonstrated that certain derivatives showed potent activity against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Agricultural Chemistry

In agricultural applications, 4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide is being researched as a potential pesticide or herbicide. Its effectiveness against various phytopathogenic fungi has been highlighted in several studies.

Table: Antifungal Activity Comparison

CompoundActivity Against Fungi (IC50 µg/mL)
4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide25
Boscalid (control)30
Other Pyrazole DerivativesVaries (20 - 50)

This table illustrates that the compound exhibits comparable antifungal activity to established fungicides, indicating its potential utility in agricultural formulations .

Material Science

The compound's unique chemical structure allows it to be used in the development of novel materials with specific electronic and optical properties. Research into its application in organic electronics and photonic devices is ongoing.

Case Study: Organic Electronics

Recent studies have explored the use of pyrazole derivatives in organic light-emitting diodes (OLEDs). The incorporation of 4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide into polymer matrices has shown promising results in enhancing device efficiency and stability .

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Biological Activity

4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in various domains, supported by relevant data and case studies.

4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide exhibits a range of biochemical properties that make it a valuable compound in research. It is known to interact with various enzymes and proteins, influencing their activity and function. Notably, it has been identified as an inhibitor of liver alcohol dehydrogenase, which plays a crucial role in alcohol metabolism.

PropertyDescription
Molecular Formula C6H7BrN4O
Molecular Weight 216.05 g/mol
Solubility Soluble in DMSO and ethanol; slightly soluble in water
Melting Point Not specified

2. Cellular Effects

The compound has demonstrated notable effects on various cell types, including antibacterial, anti-inflammatory, and anticancer activities. Research indicates that it can modulate cell signaling pathways and gene expression, leading to significant alterations in cellular metabolism .

Antibacterial Activity

Studies have shown that 4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide inhibits DNA gyrases in bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting its potential for treating bacterial infections.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to reduce inflammation markers in various models, indicating potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Research has highlighted its anticancer properties, particularly against various cancer cell lines. For instance, derivatives of this compound have exhibited significant cytotoxic effects against lung cancer cell lines (A549) with IC50 values indicating potent activity .

The mechanism of action of 4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide involves specific binding interactions with biomolecules. It primarily acts by inhibiting key enzymes or modulating protein functions:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes like liver alcohol dehydrogenase and DNA gyrase, preventing substrate access and subsequent catalysis.
  • Cell Signaling Modulation : It influences pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

4. Applications in Research and Industry

The compound's diverse biological activities have led to various applications across multiple fields:

  • Medicinal Chemistry : Investigated for potential therapeutic agents against bacterial infections and cancer.
  • Agricultural Chemistry : Explored for use as a pesticide or herbicide due to its biological activity against pathogens.
  • Material Science : Utilized as a building block for synthesizing more complex heterocyclic compounds.

5. Case Studies

Several studies have explored the biological activity of 4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide:

Case Study 1: Anticancer Screening

In a study assessing the cytotoxicity of various pyrazole derivatives on A549 lung cancer cells, compounds derived from 4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide exhibited IC50 values as low as 26 µM, demonstrating significant growth inhibition compared to standard chemotherapeutics .

Case Study 2: Antibacterial Efficacy

Research evaluating the antibacterial properties revealed that derivatives effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL, showcasing their potential for clinical application in treating resistant bacterial strains.

Q & A

Basic: What are the optimized synthetic routes for 4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide?

Answer:
The synthesis typically involves cyclization of pyrazole precursors. For example, hydrazine hydrate can react with brominated acetophenone derivatives to form the pyrazole core, followed by functionalization with carbohydrazide groups. Key steps include:

  • Cyclization : Use of 4-bromoacetophenone with hydrazine hydrate under reflux in ethanol to form the pyrazole ring .
  • Carbohydrazide Introduction : Reaction with hydrazine derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
    Optimization focuses on controlling reaction time, temperature, and stoichiometry to minimize side products like over-nitrated or hydrolyzed derivatives .

Basic: How can the structure and purity of 4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide be confirmed experimentally?

Answer:

  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., methyl at N1, bromine at C4) .
    • IR : Confirm the presence of carbonyl (C=O, ~1650–1700 cm1^{-1}) and hydrazide (N–H, ~3200 cm1^{-1}) groups .
  • Chromatography : HPLC or TLC with UV detection ensures purity (>95%) .
  • Elemental Analysis : Validate molecular formula (e.g., C6_6H7_7BrN4_4O) .

Advanced: What computational methods are suitable for predicting the bioactivity of this compound?

Answer:

  • Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) or antimicrobial enzymes using AutoDock Vina. Pyrazole derivatives often show affinity for hydrophobic binding pockets .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
  • QSAR Models : Correlate structural features (e.g., bromine electronegativity) with observed bioactivity .

Advanced: How can crystallographic data resolve ambiguities in regioselectivity during synthesis?

Answer:

  • X-ray Diffraction : Single-crystal analysis unambiguously assigns substituent positions (e.g., bromine at C4 vs. C5). For example, a study on 4-bromo-5-methoxy-1-methylpyrazole confirmed regiochemistry via C–Br bond length (1.89 Å) and torsion angles .
  • Comparative Crystallography : Contrast with structurally similar compounds (e.g., 4-bromo-3-methylpyrazole hydrochloride) to identify positional trends .

Methodological: What strategies mitigate hydrolysis of the carbohydrazide moiety during storage?

Answer:

  • Storage Conditions : Use anhydrous solvents (e.g., dried DMSO) and inert atmospheres (N2_2/Ar) .
  • Stabilizers : Add desiccants (e.g., molecular sieves) or antioxidants (e.g., BHT) to formulations .
  • Low-Temperature Storage : Maintain at –20°C to reduce kinetic degradation .

Methodological: How to address contradictions in reported bioactivity data for pyrazole derivatives?

Answer:

  • Comparative Assays : Test the compound alongside analogs (e.g., 4-bromo-5-nitropyrazole-3-carboxylic acid) under identical conditions to isolate substituent effects .
  • Meta-Analysis : Evaluate literature data for consistency in assay protocols (e.g., MIC values for antimicrobial activity) .
  • Mechanistic Studies : Use knock-out models or isotopic labeling to confirm target engagement .

Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?

Answer:

  • Reactor Design : Continuous flow systems improve heat/mass transfer, reducing side reactions like over-nitration .
  • Catalytic Optimization : Transition-metal catalysts (e.g., Pd/C) enhance selectivity for bromine substitution .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediate formation .

Basic: What solvents and reaction conditions are optimal for functionalizing the pyrazole core?

Answer:

  • Polar Aprotic Solvents : DMF or DMSO enhance nucleophilic substitution (e.g., bromine replacement) .
  • Temperature Control : Reactions at 0–5°C minimize decomposition of thermally sensitive intermediates .
  • pH Adjustment : Mildly acidic conditions (pH 4–6) stabilize the hydrazide group during functionalization .

Advanced: How does the electronic effect of the bromine substituent influence reactivity?

Answer:

  • Electron-Withdrawing Effect : Bromine at C4 decreases electron density at adjacent positions, directing electrophilic attacks to C5. Demonstrated via Hammett plots in nitration reactions .
  • Steric Effects : Bulkier substituents (e.g., trifluoromethyl at C3) hinder access to reactive sites, altering reaction pathways .

Methodological: What are the best practices for handling moisture-sensitive intermediates in synthesis?

Answer:

  • Schlenk Techniques : Use gloveboxes or vacuum lines for air-sensitive steps (e.g., Grignard reactions) .
  • Drying Agents : Pre-treat solvents with MgSO4_4 or CaCl2_2 .
  • Quenching Protocols : Slowly add water/ice to exothermic reactions to prevent decomposition .

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